molecular formula C12H9N3O2S B4645716 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B4645716
M. Wt: 259.29 g/mol
InChI Key: DCMDRUNBTOYUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the pyrido[3,2-e][1,3]thiazine family. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. In

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes involved in various biochemical processes. Additionally, the compound may have the ability to modulate certain signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using the compound in lab experiments is its relatively low yield, which can make it difficult to obtain sufficient quantities for certain experiments.

Future Directions

There are several future directions for research involving 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. One area of research involves the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various biochemical and physiological processes. Finally, research is needed to determine the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In conclusion, 2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent for various diseases and its effects on various biological processes.

Scientific Research Applications

2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been extensively studied for its potential applications in scientific research. One area of research involves the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Other research has focused on the compound's mechanism of action and its effects on various biochemical and physiological processes.

properties

IUPAC Name

2-(furan-2-ylmethylamino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-10-9-4-1-5-13-11(9)18-12(15-10)14-7-8-3-2-6-17-8/h1-6H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMDRUNBTOYUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=NC2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
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2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
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